molecular formula C28H24N2O8S B14310644 1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) CAS No. 113327-94-9

1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)

Cat. No.: B14310644
CAS No.: 113327-94-9
M. Wt: 548.6 g/mol
InChI Key: YIAVQZVSHMUUTF-UHFFFAOYSA-N
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Description

1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) is a complex organic compound characterized by its unique structure, which includes sulfonyl, nitro, and phenylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dihydroxydiphenyl sulfone with nitro-substituted phenols under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the phenylene rings .

Scientific Research Applications

1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl and phenylene groups can engage in interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other substances .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) is unique due to the combination of nitro and ethyl groups on the phenylene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Properties

113327-94-9

Molecular Formula

C28H24N2O8S

Molecular Weight

548.6 g/mol

IUPAC Name

1-(4-ethylphenoxy)-4-[4-(4-ethylphenoxy)-3-nitrophenyl]sulfonyl-2-nitrobenzene

InChI

InChI=1S/C28H24N2O8S/c1-3-19-5-9-21(10-6-19)37-27-15-13-23(17-25(27)29(31)32)39(35,36)24-14-16-28(26(18-24)30(33)34)38-22-11-7-20(4-2)8-12-22/h5-18H,3-4H2,1-2H3

InChI Key

YIAVQZVSHMUUTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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